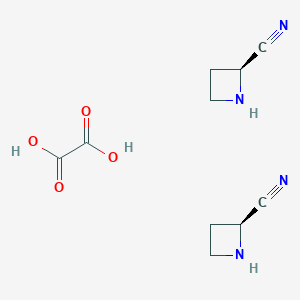

(2S)-azetidine-2-carbonitrile hemioxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-azetidine-2-carbonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m00./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODAFZBGMZZKNL-SCGRZTRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C#N.C1CN[C@@H]1C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (2S)-azetidine-2-carbonitrile Hemioxalate

Executive Summary

This technical guide provides an in-depth analysis of (2S)-azetidine-2-carbonitrile hemioxalate, a specialized chemical entity of significant interest to the pharmaceutical and drug discovery sectors. The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and solubility.[1] This document details the physicochemical properties, synthesis, and reactivity of the (2S)-azetidine-2-carbonitrile core, with specific emphasis on the advantages imparted by its formulation as a hemioxalate salt. The hemioxalate form enhances crystallinity, stability, and handling, making it a superior choice for research and development.[2][3] A primary focus of this guide is its validated application as a potent antimalarial agent, acting through the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4][5]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

The azetidine motif has emerged as a cornerstone in the design of next-generation therapeutics.[1] Its unique stereochemical and physical properties, including high ring strain and a rigid, three-dimensional sp3-rich character, make it a highly attractive component for bioactive molecules.[1]

Causality Behind its Utility:

-

Metabolic Stability: The azetidine ring is less susceptible to metabolic degradation compared to more common ring systems or acyclic linkers, often improving a drug candidate's half-life.

-

Solubility Enhancement: As a polar, non-planar scaffold, it can disrupt crystal packing and improve aqueous solubility—a critical parameter for bioavailability.

-

Novel Chemical Space: It provides defined vectors for substituent placement, allowing for precise interaction with biological targets and exploration of novel binding pockets.

-

Pharmacokinetic Tuning: Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[1]

The inherent value of this scaffold drives the demand for versatile, stereochemically pure building blocks like (2S)-azetidine-2-carbonitrile.

Core Profile: this compound

Molecular Structure and the Hemioxalate Salt Form

This compound consists of two molecules of the chiral azetidine base ionically bonded to one molecule of oxalic acid. The "(S)" designation refers to the stereochemistry at the carbon atom bearing the nitrile group.

The choice of a hemioxalate salt is a deliberate formulation strategy. Free bases of amine-containing compounds are often oils or low-melting solids with poor stability. Salt formation converts them into crystalline solids with superior handling properties.[2] The hemioxalate salt, specifically, offers a good balance of improved aqueous solubility and stability, making it ideal for both laboratory use and potential pharmaceutical formulation.[3]

Caption: Molecular components of the hemioxalate salt.

Physicochemical Properties

The following table summarizes the key quantitative data for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₄O₄ | [6] |

| Molecular Weight | 254.24 g/mol | [6] |

| CAS Number | 2068137-88-0 | [6] |

| Appearance | Crystalline solid | [7][8] |

| Storage | Inert atmosphere, room temperature | [6] |

| Parent Compound pKa | 10.68 (Strongest Basic, Predicted) | [9] |

| Parent Compound logP | -3.0 (Predicted) | [9] |

Synthesis and Characterization

Synthetic Rationale

The stereoselective synthesis of 2-substituted azetidines is a non-trivial challenge due to the ring strain of the four-membered system.[10] Successful strategies rely on carefully chosen precursors and cyclization conditions that favor the formation of the strained ring. Common, field-proven approaches include:

-

Cyclization of β-Amino Alcohols: This is a classic and effective method where a chiral β-amino alcohol is converted into a precursor with leaving groups at the appropriate positions to facilitate intramolecular cyclization.[10]

-

Diastereoselective α-Alkylation: More advanced methods involve the use of a chiral auxiliary attached to the azetidine nitrogen. This auxiliary directs the stereoselective addition of substituents at the C2 position, which can later be removed to yield the desired enantiomerically pure product.[11]

The synthesis of the nitrile derivative is particularly valuable as the cyano group is a versatile functional handle for further library development.[12]

Generalized Synthetic Workflow

The following diagram outlines a conceptual, multi-step workflow for producing the target compound. This process is designed to be self-validating, with purification and characterization steps ensuring the integrity of intermediates.

Caption: Generalized workflow for synthesis.

Protocol: Preparation of the Hemioxalate Salt

This protocol describes the final salt formation step, assuming the availability of the purified (2S)-azetidine-2-carbonitrile free base.

-

Dissolution: Dissolve 2.0 equivalents of (2S)-azetidine-2-carbonitrile free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle warming.

-

Acid Addition: In a separate vessel, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent.

-

Salt Formation: Slowly add the oxalic acid solution to the stirred free base solution at room temperature.

-

Crystallization: A precipitate should form. The mixture can be stirred for several hours at room temperature and then cooled (e.g., to 0-4°C) to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the crystalline product under vacuum to a constant weight. The resulting solid is the stable this compound.

Spectroscopic Characterization

-

¹H NMR: Expect characteristic signals for the azetidine ring protons, typically in the 2.0-4.0 ppm range, showing complex splitting patterns due to diastereotopicity.

-

¹³C NMR: The nitrile carbon will appear as a distinctive signal around 118-122 ppm. The carbons of the strained azetidine ring will also have characteristic shifts.

-

FT-IR: A sharp absorption band around 2240-2260 cm⁻¹ confirms the presence of the C≡N (nitrile) stretch. Broad absorbances in the 2500-3000 cm⁻¹ region are indicative of the ammonium salt, and a strong carbonyl (C=O) stretch from the oxalate counter-ion will be present.

-

Mass Spectrometry (ESI+): Will show the molecular ion peak for the protonated free base [M+H]⁺.

Applications in Medicinal Chemistry: Antimalarial Drug Development

The (2S)-azetidine-2-carbonitrile scaffold has been instrumental in the discovery of a new class of potent antimalarial agents.[4][5]

Mechanism of Action: PfDHODH Inhibition

Derivatives of this scaffold have been identified as highly potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite. Unlike humans, who can salvage pyrimidines from external sources, Plasmodium is entirely dependent on this pathway, making PfDHODH an excellent and validated drug target. Inhibition of this enzyme starves the parasite of essential building blocks for DNA and RNA synthesis, halting its replication.[5]

Caption: Inhibition of the PfDHODH enzyme.

Structure-Activity Relationships (SAR) and In Vivo Efficacy

Research has demonstrated the critical importance of the (2S,3S,4S) stereochemistry for potent anti-parasitic activity.[4] Only two of the eight possible stereoisomers showed significant activity, underscoring the precise fit required for binding to the PfDHODH enzyme.[4] Optimization of substituents on the azetidine nitrogen led to compounds with exceptional in vitro activity against multi-drug resistant parasite strains (EC₅₀ = 0.016 μM) and curative efficacy in mouse models of malaria with just three doses.[4] These findings validate the (2S)-azetidine-2-carbonitrile scaffold as a promising starting point for developing next-generation antimalarial drugs.[5]

Safety, Handling, and Storage

Hazard Assessment

While a specific Safety Data Sheet (SDS) for the hemioxalate salt is not publicly available, data from related azetidine structures and oxalate salts indicate the following potential hazards:

-

Harmful if swallowed or in contact with skin.

-

May cause skin and serious eye irritation.[13]

-

May cause respiratory irritation.[13]

-

Materials to Avoid: Strong oxidizing agents and strong acids.[8][14]

-

Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.[14][15]

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Avoid dust formation and inhalation. Avoid contact with skin and eyes.[13][14]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[6]

Conclusion

This compound is a high-value, stereochemically defined chemical building block. Its structural rigidity and versatile nitrile handle make it an exceptional scaffold for medicinal chemistry, while its formulation as a hemioxalate salt ensures superior stability and handling characteristics. The demonstrated success of its derivatives as potent, in vivo-active antimalarial agents targeting PfDHODH highlights its significant potential for addressing critical needs in global health and drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their advanced research programs.

References

-

Imai, N., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 23825. Available at: [Link]

-

Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(3), 198–207. Available at: [Link]

-

Laleu, B., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(3), 353–358. Available at: [Link]

-

Laleu, B., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid. Available at: [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. Available at: [Link]

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry, 66(3), 231-236. Available at: [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link]

-

Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

-

Mahapatra, M., et al. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

-

Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]

- Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. CN103467350A.

-

Basavoju, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available at: [Link]

-

(S)-Azetidine-2-carbonitrile Hemioxalate: A Premium Chemical Solution. Available at: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Available at: [Link]

- Google Patents. (2019). Tianeptine oxalate salts and polymorphs. US10449203B2.

-

Wikipedia. Tianeptine. Available at: [Link]

-

Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Biological Control. Available at: [Link]

-

PubChem. (S)-Azetidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

AAPPTec, LLC. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Available at: [Link]

-

FooDB. Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). Available at: [Link]

-

Noda, H., et al. (2019). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Tetrahedron Letters, 60(3), 263-266. Available at: [Link]

-

SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]

- 3. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]

- 4. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pannellum [static.chunichi.co.jp]

- 7. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783) - FooDB [foodb.ca]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. chemscene.com [chemscene.com]

- 14. peptide.com [peptide.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Elucidation of (2S)-azetidine-2-carbonitrile Hemioxalate

This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of (2S)-azetidine-2-carbonitrile hemioxalate, a chiral molecule of interest to researchers and professionals in drug development. The methodologies detailed herein are designed to establish the compound's identity, purity, stoichiometry, and absolute stereochemistry, adhering to the principles of scientific integrity and regulatory expectations.

Introduction: The Imperative for Rigorous Structural Characterization

In pharmaceutical development, the precise and unambiguous determination of a new chemical entity's (NCE) structure is a foundational requirement. For a chiral salt like this compound, this process is multifaceted, demanding a synergistic application of various analytical techniques. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2] The nitrile functional group and the chiral center at the C2 position further contribute to its chemical and potential biological properties. The formation of a hemioxalate salt introduces another layer of complexity, requiring confirmation of the stoichiometric ratio between the azetidine base and the oxalic acid counter-ion.

The Elucidation Workflow: A Multi-Technique Approach

The comprehensive characterization of this compound necessitates a multi-pronged analytical strategy. The following workflow is designed to systematically unravel the structural details of the molecule.

Caption: A logical workflow for the structural elucidation of this compound.

Foundational Analysis: Elemental Composition and Molecular Weight

The initial steps in characterizing any new compound are to determine its elemental composition and molecular weight. This foundational data provides the empirical and molecular formulas, which are essential for interpreting subsequent spectroscopic data.

Elemental Analysis

Elemental analysis by combustion provides the percentage of carbon, hydrogen, and nitrogen. The presence of oxygen is typically determined by difference. This data is used to calculate the empirical formula of the compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion.[8] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide initial structural insights, particularly regarding the azetidine ring and its substituents.[9]

| Technique | Parameter Measured | Expected Outcome for this compound |

| Elemental Analysis | %C, %H, %N | Values consistent with the molecular formula C4H6N2 · 0.5(C2H2O4) |

| HRMS (ESI+) | Accurate mass of the protonated base | An [M+H]+ peak corresponding to the exact mass of the (2S)-azetidine-2-carbonitrile cation (C4H7N2+). |

| HRMS (ESI-) | Accurate mass of the counter-ion | An [M-H]- peak corresponding to the exact mass of the hydrogen oxalate anion (HC2O4-). |

Unraveling the Molecular Framework: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are the workhorses of structural elucidation, providing detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is essential for unambiguously assigning the structure of the azetidine ring and confirming the presence of the oxalate counter-ion.[10]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the azetidine ring are characteristic of this strained heterocyclic system.[11][12][13][14]

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shift of the nitrile carbon is a key diagnostic peak.[11][15][16]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

| ¹H NMR Signal | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Hα (on C2) | ~4.4 - 4.5 | Triplet | Methine proton |

| Hβ (on C3) | ~2.3 - 2.8 | Multiplet | Methylene protons |

| Hγ (on C4) | ~3.5 - 3.8 | Multiplet | Methylene protons |

| NH | Broad, variable | Singlet | Azetidine proton |

| Oxalate OH | Broad, variable | Singlet | Carboxylic acid proton |

| ¹³C NMR Signal | Expected Chemical Shift (ppm) | Assignment |

| C2 | ~58 | Methine carbon |

| C3 | ~23 | Methylene carbon |

| C4 | ~42 | Methylene carbon |

| Nitrile (CN) | ~118 - 122 | Nitrile carbon |

| Oxalate (COO) | ~160 - 165 | Carboxylate carbon |

Vibrational Spectroscopy (FTIR & Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in the molecule.[17]

-

FTIR Spectroscopy: The spectrum is expected to show characteristic absorption bands for the N-H stretch of the azetidine, the C≡N stretch of the nitrile, and the C=O and O-H stretches of the oxalate.[18][19][20][21]

-

Raman Spectroscopy: This technique is particularly useful for observing the symmetric vibrations of the oxalate ion, which may be weak in the FTIR spectrum.[19][22][23]

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (azetidine) | ~3300 - 3500 | Weak | Stretching |

| C-H (aliphatic) | ~2850 - 3000 | Strong | Stretching |

| C≡N (nitrile) | ~2240 - 2260 | Moderate | Stretching |

| C=O (oxalate) | ~1600 - 1750 | Moderate | Asymmetric Stretching |

| C-O (oxalate) | ~1300 - 1400 | Strong | Symmetric Stretching |

| O-H (oxalate) | Broad, ~2500 - 3300 | Weak | Stretching |

Definitive 3D Structure and Absolute Stereochemistry: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[24][25][26][27][28][29][30][31][32][33]

Experimental Protocol for SCXRD

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[31]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator of the correctness of the assigned stereochemistry.[25]

The SCXRD data will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Crucially, it will unambiguously determine the (S) configuration at the C2 stereocenter. It will also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding between the azetidine nitrogen, the nitrile, and the oxalate counter-ion.

Purity and Stoichiometry Confirmation

While the previously mentioned techniques provide structural information, it is also critical to assess the purity of the sample and confirm the stoichiometric ratio of the salt.

Chromatographic Methods

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a suitable detector (e.g., UV or MS) is used to assess the purity of the compound. A chiral stationary phase can be employed to confirm the enantiomeric purity.[34][35]

Quantitative NMR (qNMR)

qNMR can be used to determine the stoichiometric ratio of the azetidine base to the oxalate counter-ion. By integrating the signals of known protons from both components against a certified internal standard, a precise molar ratio can be calculated.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The workflow presented in this guide provides a robust framework for obtaining a complete and unambiguous structural assignment. Each step builds upon the previous one, creating a self-validating dossier of evidence that meets the rigorous standards of the pharmaceutical industry and regulatory agencies. The successful application of these methods ensures a thorough understanding of the molecule's identity, purity, and stereochemistry, which is paramount for its further development.

References

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- X-ray Single-Crystal Diffraction | Encyclopedia MDPI.

- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.

- ICH Q6A - Specifications: Test procedures and acceptance criteria.

- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA).

- Single crystal X-ray diffraction - Rigaku.

- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - gmp-compliance.org.

- Determination of absolute configuration using single crystal X-ray diffraction - PubMed.

- Single Crystal Growth & Absolute Structure Determin

- ICH Q6A Guideline - IKEV.

- Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydr

- Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars | Request PDF - ResearchG

- Optical Enantiodifferenti

- THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXAL

- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.

- FT-IR spectrum of sodium oxalate crystals.

- Optical Enantiodifferentiation of Chiral Nitriles | Organic Letters - ACS Public

- Spectroscopic Fingerprints: An In-depth Technical Guide to the FTIR and Raman Analysis of Urea Oxal

- Small molecule crystallography - Excillum.

- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)

- Preparation and Characterization of New Azetidine Rings and Evalu

- Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development.

- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migr

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC.

- D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum - ChemicalBook.

- 3-tert-Butyl-1-methyl-2-oxo-4,4-diphenyl-azetidine-3-carbonitrile - Optional[13C NMR].

- Small Molecule X-ray Crystallography | METRIC - Office of Research and Innov

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.

- L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase.

- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 5 Combin

- Infrared and Raman - Characteristic Group Frequencies - Catalysis Eprints d

- Vibrational Spectra of Tin(II)

- Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite)

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 3. particle.dk [particle.dk]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 7. ikev.org [ikev.org]

- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. ajchem-a.com [ajchem-a.com]

- 13. D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. rigaku.com [rigaku.com]

- 27. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]

- 29. excillum.com [excillum.com]

- 30. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

- 31. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 32. migrationletters.com [migrationletters.com]

- 33. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 34. Optical Enantiodifferentiation of Chiral Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

Synthesis of (2S)-Azetidine-2-carbonitrile: A Technical Guide for Proline Analogue Development

Abstract

(2S)-Azetidine-2-carbonitrile is a conformationally restricted proline analogue of significant interest in medicinal chemistry and drug development. Its unique four-membered ring structure imparts distinct stereochemical and electronic properties, making it a valuable building block for creating novel peptide and non-peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this important chiral molecule. It delves into the mechanistic underpinnings of key transformations, offers practical, field-proven protocols, and discusses the rationale behind experimental choices. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (2S)-azetidine-2-carbonitrile in their research endeavors.

Introduction: The Significance of Constrained Proline Analogues

Proline, with its unique cyclic structure, plays a pivotal role in determining the secondary structure of peptides and proteins.[1] The pyrrolidine ring restricts the phi (φ) torsion angle, influencing protein folding and stability.[1] Proline analogues, which are chemical structures that mimic proline but introduce modifications to its core structure, are powerful tools in drug design and chemical biology.[2] By altering the ring size, substitution pattern, or heteroatom composition, researchers can fine-tune the conformational preferences and biological activity of peptides and small molecules.[2]

Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, and its derivatives have emerged as particularly valuable scaffolds.[3][4] The increased ring strain in the azetidine ring compared to proline's pyrrolidine ring further restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets.[4] (2S)-Azetidine-2-carbonitrile, the subject of this guide, is a key synthetic intermediate that offers a versatile handle for further chemical elaboration. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, providing access to a diverse range of proline mimetics.

The incorporation of azetidine-based structures has been shown to improve the pharmacokinetic properties of drug candidates.[4] For instance, saxagliptin, an antidiabetic drug, features an azetidine-2-carbonitrile moiety that contributes to its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).[5] Furthermore, azetidine-2-carbonitriles have demonstrated promising activity as antimalarial agents by inhibiting P. falciparum dihydroorotate dehydrogenase (DHODH).[6][7]

This guide will provide a detailed exploration of the synthetic routes to (2S)-azetidine-2-carbonitrile, empowering researchers to confidently incorporate this valuable building block into their drug discovery programs.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of (2S)-azetidine-2-carbonitrile reveals several key bond disconnections and corresponding synthetic strategies. The primary challenge lies in the stereoselective construction of the chiral four-membered ring.

Figure 1: Retrosynthetic analysis of (2S)-azetidine-2-carbonitrile.

The most common and practical approaches for the synthesis of (2S)-azetidine-2-carbonitrile and its derivatives involve:

-

Intramolecular Cyclization of Chiral Precursors: This is arguably the most widely employed strategy, relying on the cyclization of a suitably functionalized, enantiomerically pure open-chain precursor. Key intermediates are often derived from readily available chiral pool starting materials like amino acids.

-

[2+2] Cycloaddition Reactions: The direct formation of the azetidine ring through a [2+2] cycloaddition between an imine and a ketene or ketene equivalent offers a convergent approach. However, achieving high stereoselectivity can be challenging.

This guide will focus primarily on the intramolecular cyclization approach due to its prevalence and reliability in producing enantiomerically pure (2S)-azetidine-2-carbonitrile.

Detailed Synthetic Protocols and Mechanistic Insights

Synthesis via Intramolecular Cyclization of a Chiral β-Amino Alcohol Derivative

This widely adopted method begins with a chiral β-amino alcohol, which is then elaborated to introduce the nitrile functionality and a suitable leaving group to facilitate the final ring-closing step.[8] A representative synthetic sequence is outlined below.

3.1.1. Overall Synthetic Workflow

Figure 2: General workflow for the synthesis of (2S)-azetidine-2-carbonitrile via intramolecular cyclization.

3.1.2. Step-by-Step Experimental Protocol

Step 1: N-Protection of the Chiral β-Amino Alcohol

The initial step involves the protection of the amino group of a commercially available and enantiomerically pure β-amino alcohol, such as (S)-2-amino-3-phenyl-1-propanol. The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and readily cleavable at a later stage. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly employed.

-

Protocol: To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water) at 0 °C, is added a base such as triethylamine or sodium bicarbonate (1.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) or benzyl chloroformate (Cbz-Cl, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then extracted and purified by column chromatography.

Step 2: Activation of the Primary Hydroxyl Group

The primary hydroxyl group is converted into a good leaving group to facilitate the subsequent nucleophilic substitution with a cyanide source. Mesylation or tosylation are the most common activation methods.

-

Protocol: To a solution of the N-protected amino alcohol (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, is added methanesulfonyl chloride (MsCl, 1.2 eq) or p-toluenesulfonyl chloride (TsCl, 1.2 eq) dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion. The reaction is quenched with water, and the product is extracted and purified.

Step 3: Introduction of the Nitrile Group via Nucleophilic Substitution

The activated hydroxyl group is displaced by a cyanide anion (e.g., from sodium cyanide or potassium cyanide) in an Sₙ2 reaction. This step establishes the carbon that will become the C2 of the azetidine ring.

-

Protocol: The N-protected mesylate or tosylate (1.0 eq) is dissolved in a polar aprotic solvent such as DMSO or DMF. Sodium cyanide (NaCN, 2.0-3.0 eq) is added, and the mixture is heated (typically 60-80 °C) until the starting material is consumed. The reaction is then cooled, diluted with water, and the product is extracted. Purification is typically achieved by column chromatography.

Step 4: N-Deprotection

The N-protecting group is removed to liberate the free amine, which is necessary for the subsequent intramolecular cyclization.

-

Protocol (for Boc group): The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane. The reaction is stirred at room temperature until deprotection is complete. The solvent is then removed under reduced pressure.

-

Protocol (for Cbz group): The N-Cbz protected intermediate is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 5: Intramolecular Cyclization to Form the Azetidine Ring

The final ring-closing step is typically achieved by treating the deprotected amino nitrile with a base. This intramolecular Sₙ2 reaction forms the desired (2S)-azetidine-2-carbonitrile.

-

Protocol: The crude amino nitrile hydrochloride or trifluoroacetate salt from the previous step is dissolved in a suitable solvent such as acetonitrile or THF. A base, such as potassium carbonate or triethylamine, is added, and the mixture is heated to reflux until cyclization is complete. The inorganic salts are filtered off, and the solvent is removed in vacuo. The crude product is then purified, often by distillation or column chromatography, to afford (2S)-azetidine-2-carbonitrile.

3.1.3. Quantitative Data Summary

| Step | Reactant | Reagent(s) | Product | Typical Yield (%) |

| 1 | (S)-2-amino-3-phenyl-1-propanol | Boc₂O, Et₃N | N-Boc-(S)-2-amino-3-phenyl-1-propanol | 95-99 |

| 2 | N-Boc-(S)-2-amino-3-phenyl-1-propanol | MsCl, Et₃N | N-Boc-(S)-2-amino-3-phenyl-1-propyl mesylate | 90-95 |

| 3 | N-Boc-(S)-2-amino-3-phenyl-1-propyl mesylate | NaCN | N-Boc-(2S,3S)-2-amino-3-phenyl-butanenitrile | 70-85 |

| 4 | N-Boc-(2S,3S)-2-amino-3-phenyl-butanenitrile | TFA or HCl | (2S,3S)-2-amino-3-phenyl-butanenitrile salt | 90-98 (crude) |

| 5 | (2S,3S)-2-amino-3-phenyl-butanenitrile salt | K₂CO₃ | (2S)-azetidine-2-carbonitrile | 60-75 (over 2 steps) |

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Alternative Synthetic Approaches

While the intramolecular cyclization of chiral β-amino alcohol derivatives is a robust and widely used method, other strategies have also been developed.

3.2.1. From Azetidine-2-carboxylic Acid

An alternative approach involves the conversion of the readily available (S)-azetidine-2-carboxylic acid to the corresponding carbonitrile. This can be achieved through the formation of the primary amide followed by dehydration.

Figure 3: Synthesis of (2S)-azetidine-2-carbonitrile from (S)-azetidine-2-carboxylic acid.

-

Key Transformation: The dehydration of the primary amide to the nitrile is a crucial step. Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. Care must be taken to avoid side reactions, such as ring-opening of the strained azetidine ring.

3.2.2. Enantioselective Synthesis

For novel derivatives, enantioselective methods that do not rely on the chiral pool can be advantageous. Recent advances in catalysis have enabled the enantioselective synthesis of substituted azetidines. For example, copper-catalyzed asymmetric boryl allylation of azetines can provide access to enantioenriched 2,3-disubstituted azetidines. While not a direct synthesis of the parent (2S)-azetidine-2-carbonitrile, these methods offer a powerful platform for the generation of structurally diverse analogues.

Conclusion and Future Perspectives

The synthesis of (2S)-azetidine-2-carbonitrile is a well-established process, with the intramolecular cyclization of chiral β-amino alcohol derivatives being the most practical and reliable route for accessing this valuable proline analogue. The versatility of the nitrile group allows for its conversion into a wide array of functionalities, making (2S)-azetidine-2-carbonitrile a key building block in the design and synthesis of novel therapeutics.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of novel catalytic methods for the enantioselective synthesis of functionalized azetidine-2-carbonitriles. The continued interest in constrained amino acids and peptide mimetics ensures that (2S)-azetidine-2-carbonitrile and its derivatives will remain at the forefront of medicinal chemistry and drug discovery. The development of non-proteinogenic amino acids (NPAAs) continues to be a significant area of interest for creating diverse bioactive molecules.[9][10][11] Modern synthetic methods, including palladium-catalyzed C-H functionalization, are expanding the toolkit for creating novel NPAAs.[12] The unique properties of fluorinated proline analogues also offer exciting opportunities for peptide design and conformational control.[1]

References

- Vane, J. R., & Botting, R. M. (1995). The history of aspirin. Thrombosis Research, 78(3), 215-233.

-

Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2020). MDPI. Retrieved from [Link]

-

Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition. (2020). ACS Publications. Retrieved from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. Retrieved from [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. Retrieved from [Link]

-

Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. Retrieved from [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). ACS Publications. Retrieved from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2025). ResearchGate. Retrieved from [Link]

-

Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. (2023). ACS Publications. Retrieved from [Link]

-

The Synthesis of Fluorinated Proline Analogues. (2024). University of Southampton. Retrieved from [Link]

-

Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. (2009). ACS Publications. Retrieved from [Link]

-

Proline Analogues. (2024). ACS Publications. Retrieved from [Link]

-

Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. (2020). ChemRxiv. Retrieved from [Link]

-

Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

-

Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (2017). ACS Publications. Retrieved from [Link]

-

Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta. Retrieved from [Link]

-

AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2009). Taylor & Francis. Retrieved from [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005). Figshare. Retrieved from [Link]

-

Research advances in L-azetidine-2-carboxylic acid. (n.d.). Journal of Zhejiang University (Agriculture and Life Sciences). Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis. Retrieved from [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | MDPI [mdpi.com]

- 10. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Mechanistic Role of (2S)-Azetidine-2-Carbonitrile Hemioxalate in Targeted Inhibition

A Technical Whitepaper on Covalent Electrophiles and Allosteric Scaffolds in Drug Discovery

Executive Summary

(2S)-Azetidine-2-carbonitrile hemioxalate (CAS: 2068137-88-0) is a highly specialized, stereopure chemical building block that serves as the foundational pharmacophore for two distinct classes of targeted inhibitors[1]. Rather than functioning as a standalone therapeutic, this compound is the critical precursor and active "warhead" incorporated into advanced drug candidates. This whitepaper details its dual mechanistic utility:

-

As a covalent reversible electrophile targeting Dipeptidyl Peptidase IV (DPP-IV) in metabolic and neurological models[2].

-

As a competitive allosteric scaffold targeting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) in antimalarial drug development[3].

Chemical Foundation: The Rationale for the Hemioxalate Salt

In drug synthesis, the free base form of (2S)-azetidine-2-carbonitrile is notoriously unstable. As a strained, volatile secondary amine, it is highly susceptible to spontaneous polymerization and

The hemioxalate salt formulation (bis((2S)-azetidine-2-carbonitrile) oxalate) is a deliberate chemical engineering choice. By locking the azetidine amine in a protonated state using oxalic acid, the molecule is stabilized as a crystalline solid. This prevents nucleophilic degradation and preserves the exact (2S) spatial geometry required to fit the highly constrained binding pockets of target enzymes like DPP-IV and PfDHODH.

Mechanism of Action I: Covalent Reversible Inhibition of DPP-IV

Dipeptidyl Peptidase IV (DPP-IV) is a ubiquitous serine protease that cleaves N-terminal dipeptides from substrates like Incretins (GLP-1) and various neuropeptides[2]. Inhibitors built from the (2S)-azetidine-2-carbonitrile scaffold, such as AMAC (1-(2-amino-3-methyl-butyryl)-azetidine-2-carbonitrile), act as substrate mimics.

The Catalytic Blockade

The mechanism relies on the precise positioning of the electrophilic nitrile group. When the N-acylated cyanoazetidine enters the DPP-IV active site, the basic primary amine of the inhibitor anchors into the S2 pocket, while the azetidine ring occupies the S1 pocket (mimicking a natural proline residue). This specific orientation places the highly electrophilic carbon of the nitrile group directly adjacent to the hydroxyl group of the catalytic Ser630 residue.

Nucleophilic attack by Ser630 on the nitrile carbon forms a reversible imidate adduct . This covalent bond stalls the enzyme's catalytic cycle. Because the adduct is reversible via slow hydrolysis, it prevents permanent enzyme inactivation—a critical safety feature that avoids long-term toxicity. This mechanism has been successfully utilized to block mescaline-induced scratching and amphetamine-induced hyperactivity in [2].

DPP-IV catalytic pathway and covalent reversible inhibition by cyanoazetidine warheads.

Mechanism of Action II: Allosteric Inhibition of PfDHODH

In recent antimalarial research, the azetidine-2-carbonitrile scaffold has been repurposed to target Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an enzyme essential for de novo pyrimidine biosynthesis in the malaria parasite[3].

Competitive Steric Blockade

Unlike its role in DPP-IV, the nitrile group in PfDHODH inhibitors (such as BRD9185 ) does not act as a covalent warhead. Instead, the rigid, compact nature of the azetidine ring, combined with the stereospecific orientation of the nitrile, allows the molecule to act as a highly specific structural scaffold. The compound binds competitively at the decylubiquinone (Coenzyme Q) binding pocket of PfDHODH[3]. By physically occupying this allosteric site, the inhibitor severs the electron transfer chain required for the FMN-dependent oxidation of L-dihydroorotate to orotate. This starves the parasite of the pyrimidines necessary for DNA/RNA synthesis, resulting in a sterile cure in in vivo models[3].

PfDHODH pyrimidine biosynthesis blockade via competitive azetidine-2-carbonitrile binding.

Experimental Protocols & Workflows

Protocol A: Synthesis of N-Acyl Cyanoazetidine Inhibitors from Hemioxalate

This protocol outlines the conversion of the stable hemioxalate salt into an active DPP-IV inhibitor (e.g., AMAC).

-

Salt Neutralization: Suspend this compound (1.0 eq) in anhydrous DMF at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the oxalic acid to liberate the free azetidine amine for coupling, without acting as a competing nucleophile or causing base-catalyzed epimerization of the (2S) stereocenter.

-

-

Amide Coupling: Add the desired N-Boc-protected amino acid (e.g., Boc-L-Valine) (1.1 eq) and HATU (1.2 eq). Stir for 4 hours at room temperature.

-

Causality: HATU highly activates the carboxylic acid, forcing the sterically hindered secondary amine of the azetidine ring to successfully attack and form the amide bond.

-

-

Deprotection: Extract the intermediate, dry, and dissolve in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) for 1 hour.

-

Causality: TFA cleanly removes the Boc protecting group. Exposing the primary amine is strictly required for the final inhibitor to anchor into the S2 pocket of DPP-IV[2].

-

Protocol B: Self-Validating In Vitro Fluorometric DPP-IV Assay

This assay measures the kinetic inhibition of DPP-IV, utilizing an internal negative control to validate the mechanism.

-

Enzyme Preparation: Dilute recombinant human DPP-IV in 50 mM Tris-HCl buffer (pH 8.0).

-

Causality: Tris-HCl at pH 8.0 mimics the physiological pH of blood plasma, ensuring the enzyme's catalytic triad (Ser630-Asp708-His740) is in the correct protonation state.

-

-

Inhibitor Pre-Incubation: Add the synthesized cyanoazetidine inhibitor (Test) to the enzyme. In a parallel well, add DAMAC (a structural analog lacking the primary amine) as a negative control. Incubate for 15 minutes.

-

Causality: Covalent reversible inhibitors require time to undergo nucleophilic attack and form the imidate adduct. Pre-incubation ensures steady-state inhibition is reached. The DAMAC control validates that inhibition is entirely dependent on the primary amine anchoring in the S2 pocket[2].

-

-

Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin).

-

Causality: DPP-IV specifically cleaves post-proline. Cleavage liberates free AMC, causing a measurable shift in fluorescence emission (Excitation: 380 nm / Emission: 460 nm).

-

-

Kinetic Readout: Measure fluorescence continuously over 30 minutes to calculate the

.

Quantitative Data Summary

The table below summarizes the highly specific potency of (2S)-azetidine-2-carbonitrile derivatives across their two primary target landscapes.

| Compound | Target Enzyme | Primary Mechanism of Action | Potency ( |

| AMAC | DPP-IV | Covalent Reversible (Imidate Adduct) | 30 nM |

| DAMAC (Control) | DPP-IV | Inactive (Lacks anchoring P2 Amine) | >10,000 nM |

| BRD7539 | PfDHODH | Competitive Binding (Decylubiquinone site) | 33 nM |

| BRD9185 | PfDHODH | Competitive Binding (Decylubiquinone site) | 16 nM |

Data synthesized from established pharmacological evaluations[2][3].

References

-

Lautar, S. L., Rojas, C., Slusher, B. S., & Wozniak, K. M. (2005). "DPP IV inhibitor blocks mescaline-induced scratching and amphetamine-induced hyperactivity in mice." Brain Research, 1048(1-2), 177-184.[Link]

-

Maetani, M., Kato, N., et al. (2017). "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters, 8(4), 438-442.[Link]

Sources

Spectroscopic data (NMR, IR, MS) for azetidine-2-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of Azetidine-2-carbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for azetidine-2-carbonitrile, a valuable and strained heterocyclic building block in medicinal chemistry and drug development.[1] As a non-proteinogenic amino acid derivative, its unique four-membered ring imparts significant conformational constraints, making it a subject of interest for creating novel molecular scaffolds.[2][3] This document offers a predictive but expert-grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, designed for researchers and professionals in the field.

The inherent ring strain of azetidines not only presents synthetic challenges but also dictates their reactivity and spectroscopic properties.[1][4] Understanding these spectral signatures is paramount for reaction monitoring, structural confirmation, and purity assessment. While direct spectral data for the unsubstituted parent compound is not readily published, this guide synthesizes data from closely related analogs, such as N-substituted azetidine-2-carbonitriles and azetidine-2-carboxylic acid, to construct a reliable and predictive spectral profile.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of azetidine-2-carbonitrile in solution. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the protons on the azetidine ring (at C2, C3, and C4) and the amine (N-H) proton. The electron-withdrawing nature of the nitrile group (C≡N) is expected to significantly influence the chemical shift of the adjacent proton at the C2 position.

Expected Proton Assignments and Rationale:

-

H2 (Methine): The single proton at the C2 position, being adjacent to the strongly deshielding nitrile group, is predicted to be the most downfield of the aliphatic signals. It will appear as a triplet due to coupling with the two equivalent protons at C3.

-

H3 (Methylene): The two protons at the C3 position are diastereotopic. They are expected to appear as a multiplet, coupling to both the H2 and H4 protons.

-

H4 (Methylene): The two protons at the C4 position are adjacent to the nitrogen atom. Their chemical shift will be downfield relative to a standard alkane due to the inductive effect of the nitrogen. They will appear as a triplet, coupling with the C3 protons.

-

N-H (Amine): The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Caption: Structure of Azetidine-2-carbonitrile with proton labels for NMR.

Table 1: Predicted ¹H NMR Data for Azetidine-2-carbonitrile (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~ 4.0 - 4.5 | Triplet (t) | ~ 7-9 |

| H4 | ~ 3.6 - 4.0 | Multiplet (m) | - |

| H3 | ~ 2.4 - 2.8 | Multiplet (m) | - |

| NH | ~ 1.5 - 3.0 | Broad Singlet (br s) | - |

Note: These are estimated values based on data from substituted azetidines. Actual values may vary.[5][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing four distinct signals corresponding to the three carbon atoms of the azetidine ring and the nitrile carbon.

Expected Carbon Assignments and Rationale:

-

C≡N (Nitrile): The carbon of the nitrile group is characteristically found in the 115-125 ppm range.

-

C2 (Methine): This carbon, attached to both the nitrogen and the nitrile group, will be the most downfield of the ring carbons.

-

C4 (Methylene): The C4 carbon, bonded to the nitrogen, will appear downfield compared to the C3 carbon.

-

C3 (Methylene): The C3 carbon is the most shielded of the ring carbons and will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for Azetidine-2-carbonitrile (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~ 118 - 122 |

| C2 | ~ 58 - 62 |

| C4 | ~ 45 - 50 |

| C3 | ~ 23 - 28 |

Note: These estimations are derived from spectral data of various azetidine derivatives.[5][7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for rapidly confirming the presence of key functional groups. For azetidine-2-carbonitrile, the most diagnostic absorption bands will be from the nitrile (C≡N) and the amine (N-H) groups.

Key Vibrational Modes and Their Significance:

-

C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band. Its position is a highly reliable indicator of the C≡N functionality.

-

N-H Stretch: The secondary amine N-H bond will produce a moderate, somewhat broad absorption.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methine groups on the ring will appear just below 3000 cm⁻¹.

-

C-N Stretch: This vibration typically appears in the fingerprint region and can be harder to assign definitively.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Broad |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| N-H | Bend | 1550 - 1650 | Medium |

Reference data for characteristic IR absorptions can be found in standard spectroscopy textbooks and databases.[8] The presence of a sharp band around 2250 cm⁻¹ is a strong confirmation of the nitrile group's successful incorporation.[9]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

Molecular Ion and Fragmentation Pathways:

For azetidine-2-carbonitrile (C₄H₆N₂), the exact molecular weight is 82.0531 g/mol . In a high-resolution mass spectrum (HRMS), observing a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would provide strong evidence for the compound's identity.

The fragmentation is largely driven by the inherent strain of the four-membered ring.[10] Upon ionization, the ring is prone to opening and subsequent cleavage.

Predicted Fragmentation:

-

Loss of HCN (27 Da): A common fragmentation pathway for nitriles is the loss of hydrogen cyanide, leading to a fragment ion at m/z 55.

-

Ring Cleavage: The azetidine ring could cleave in various ways. For instance, cleavage across the C2-C3 and C4-N bonds could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 54.

Caption: A potential ESI-MS fragmentation pathway for azetidine-2-carbonitrile.

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following outlines general methodologies for each spectroscopic technique.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified azetidine-2-carbonitrile sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[5] Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

-

Chromatography (Optional but Recommended): Use a UHPLC system with a C18 column to ensure sample purity before it enters the mass spectrometer.[10] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[10]

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

MS Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ion.

-

MS/MS Fragmentation: Perform a product ion scan on the isolated molecular ion (m/z 83) to generate fragmentation data (MS/MS), applying a range of collision energies to observe different fragment ions.[10]

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive analysis of azetidine-2-carbonitrile using a combination of NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical nitrile and amine functional groups, and mass spectrometry will verify the molecular weight and offer insight into the molecule's stability. This guide provides the predictive data and robust protocols necessary for researchers to confidently synthesize, identify, and utilize this important heterocyclic compound in their work.

References

- Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository, University of Thi-Qar.

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. (2018). Scientific Reports.

- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44.

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate.

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). PMC.

- Azetidine-2-carbonitrile hydrochloride. (n.d.). ChemScene.

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.

- L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Azetidine(503-29-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Azetidinecarboxylic acid, (S)-. (n.d.). PubChem.

- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate.

- Azetidine Synthesis. (n.d.). Elsevier.

- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. (n.d.). Benchchem.

- AZETIDINE-2-CARBOXYLIC ACID(2517-04-6) IR Spectrum. (n.d.). ChemicalBook.

- L-Azetidine-2-carboxylic acid. (n.d.). MedChemExpress.

- L-Azetidine-2-carboxylic acid. (n.d.). Sigma-Aldrich.

- Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). (n.d.). FooDB.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES, 84(1).

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. jmchemsci.com [jmchemsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility and Stability of (2S)-Azetidine-2-Carbonitrile Hemioxalate

This guide provides an in-depth technical analysis of (2S)-azetidine-2-carbonitrile hemioxalate (CAS: 2068137-88-0), a critical chiral intermediate used primarily in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin .

Executive Summary

This compound is the stable storage form of (2S)-azetidine-2-carbonitrile. The free base azetidine-2-carbonitrile is a strained, four-membered heterocycle that is thermodynamically unstable, prone to spontaneous polymerization, and susceptible to rapid hydrolysis.

By co-crystallizing two molecules of the base with one molecule of oxalic acid, the hemioxalate salt locks the amine into a rigid lattice, significantly elevating the activation energy required for ring-opening degradation. This guide details the physicochemical boundaries of this salt, defining where it remains stable and how to manipulate it in solution without compromising its chiral integrity.

Physicochemical Profile

The compound exists as a 2:1 salt (two cations per oxalate anion). This stoichiometry is critical for calculating molar equivalents in downstream amidation reactions.

| Property | Specification | Technical Insight |

| Chemical Name | Bis((2S)-azetidine-2-carbonitrile) oxalate | IUPAC designation |

| CAS Number | 2068137-88-0 | Distinct from free base (361442-00-4) |

| Molecular Formula | ||

| Molecular Weight | 254.24 g/mol | Use this MW for stoichiometry, not the free base (82.10) |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or ring-opening |

| Chirality | (S)-enantiomer | Enantiomeric Excess (ee) >98% is standard |

| Melting Point | Decomposes >145°C (Typical) | Exact MP varies by polymorph/solvate state |

Structural Stability Logic

The azetidine ring possesses high Baeyer strain (~26 kcal/mol). In the free base, the lone pair on the nitrogen can participate in nucleophilic attack on other azetidine rings (polymerization). Protonation by oxalic acid sequesters this lone pair, preventing intermolecular attack and stabilizing the strained ring.

Solubility Landscape

The solubility profile is dominated by the ionic interaction between the azetidinium cation and the oxalate anion.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Protic Polar | Water | High (>50 mg/mL) | Dissolution for reverse-phase HPLC; aqueous workups. |

| Protic Polar | Methanol / Ethanol | Moderate | Suitable for recrystallization (often with anti-solvent). |

| Aprotic Polar | DMSO / DMF | High | Stock solutions for biological assays. |

| Aprotic Polar | Acetonitrile | Low to Moderate | Common solvent for slurry calibration. |

| Non-Polar | DCM / Ethyl Acetate | Insoluble | Used as anti-solvents to precipitate the salt. |

| Non-Polar | Heptane / Hexane | Insoluble | Wash solvents to remove non-polar impurities. |

Critical Protocol: The "Salt Break"

Researchers often need the free base for nucleophilic coupling reactions. Do not store the free base. Generate it in situ.

In Situ Neutralization Protocol:

-

Suspend the hemioxalate in the reaction solvent (e.g., DCM or THF).

-

Cool to 0–5°C to suppress polymerization.

-

Add a mild organic base (e.g., DIPEA or NMM) or inorganic base (

). -

Stoichiometry: Requires 1.0 eq of base per azetidine unit (or 2.0 eq per hemioxalate molecule) to liberate the free amine.

-

Proceed immediately to the coupling step (e.g., with a carboxylic acid intermediate).

Stability and Degradation Pathways

The stability of this compound is binary: robust in the solid state but fragile in solution .

Degradation Mechanisms

Two primary pathways threaten the integrity of this molecule:

-

Nitrile Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group (

) hydrolyzes first to the primary amide, then to the carboxylic acid (L-Azetidine-2-carboxylic acid). -

Ring Opening (Polymerization): Driven by ring strain. Occurs rapidly if the free base is heated or exposed to strong nucleophiles.

Pathway Visualization

The following diagram illustrates the degradation cascade and the stabilization provided by the oxalate salt.

Figure 1: Stability logic showing the protective role of the hemioxalate form and downstream degradation risks.

Stability Data Summary

-

Solid State (Inert/Cold): Stable for >2 years at 2–8°C under Argon.

-

Solid State (Ambient): Stable for months, but hygroscopic. Moisture uptake accelerates hydrolysis.

-

Solution (pH 7-9): Half-life < 24 hours. Process immediately.

-

Solution (pH < 2): Stable against polymerization, but risk of nitrile hydrolysis over time.

Analytical Control Strategy

To ensure the integrity of the material before use, the following analytical parameters must be verified.

| Test | Method | Acceptance Criteria | Purpose |

| Assay | HPLC (Reverse Phase) | 97.0% – 102.0% w/w | Quantifies the active azetidine content. |

| Chiral Purity | Chiral HPLC | > 99.0% ee | Ensures (S)-enantiomer integrity (crucial for drug efficacy). |

| Oxalate Content | Ion Chromatography / Titration | 34.0% – 36.0% w/w | Confirms the 2:1 salt stoichiometry. |

| Water Content | Karl Fischer (KF) | < 1.0% | High water content indicates hygroscopic degradation risk. |

Recommended HPLC Method (Guideline)

-

Column: C18 (e.g., Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: 0.1% Perchloric acid or TFA in Water (Low pH prevents peak tailing of the amine).

-

Mobile Phase B: Acetonitrile.

-

Detection: UV @ 210 nm (Nitrile absorption is weak; low wavelength required).

Handling and Storage Protocols

Storage

-

Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is preferred.

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Tightly sealed glass or HDPE. Desiccant packs are mandatory due to hygroscopicity.

Safety Note

Azetidine-2-carboxylic acid (the degradation product) is a proline analog known to be teratogenic and toxic if incorporated into proteins. Handle the hemioxalate salt with full PPE (gloves, goggles, fume hood) to prevent inhalation of dust.

References

-

Sigma-Aldrich . Bis((2S)-azetidine-2-carbonitrile); oxalic acid Product Specification. Accessed 2024.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for (S)-Azetidine-2-carboxylic acid (Degradant).

-